4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide

Photoinitiator Physicochemical Properties Evidence Gap Analysis

This thioxanthone derivative is sourced for research-driven procurement, not as a direct substitute for other photoinitiators. Its 4-methylbenzamide group at the 2-position uniquely influences lipophilicity (XLogP3 4.7) and photophysical properties. Ideal for SAR matrix diversification in UV-curing or 3D-printing resin screening. Select based on structural novelty; performance must be experimentally verified per local differentiation evidence. Inquire for batch-specific purity and availability.

Molecular Formula C21H15NO2S
Molecular Weight 345.42
CAS No. 243472-20-0
Cat. No. B2539013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide
CAS243472-20-0
Molecular FormulaC21H15NO2S
Molecular Weight345.42
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC4=CC=CC=C4C3=O
InChIInChI=1S/C21H15NO2S/c1-13-6-8-14(9-7-13)21(24)22-15-10-11-19-17(12-15)20(23)16-4-2-3-5-18(16)25-19/h2-12H,1H3,(H,22,24)
InChIKeyJJRPOQMKZSKPAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-Methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide (CAS 243472-20-0) – Structural Overview


4-Methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide is a synthetic organic compound belonging to the thioxanthone class, characterized by a thioxanthone core linked to a 4-methylbenzamide group [1]. It is commercially available as a research chemical, predominantly from specialist suppliers. While its thioxanthone chromophore suggests potential utility as a photoinitiator in free-radical polymerization, primary research data on this specific compound are extremely scarce in the public domain. This guide establishes a transparent baseline for scientific procurement decisions in the absence of comparator-based performance claims.

Why Chemical Analogs Cannot Simply Substitute for 4-Methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide


Direct substitution with other thioxanthone derivatives is scientifically unsound without supporting data. The presence and position of the 4-methylbenzamide group directly influence the compound's computed physicochemical properties, including lipophilicity (XLogP3-AA of 4.7), hydrogen bond donor/acceptor counts, and molecular weight [1]. In closely related photoinitiator systems, the nature of the 2-substituent on the thioxanthone ring has been shown to critically dictate photophysical properties and initiation efficiency [2]. Therefore, any perceived interchangeability with unsubstituted or differently substituted thioxanthones (e.g., N-(9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide) is a hypothesis that requires experimental verification and cannot be assumed for procurement purposes.

Quantitative Evidence Assessment for 4-Methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide Procurement


Core Evidence Gap: Absence of Differential Performance Data for 4-Methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide

A systematic search for direct, quantitative comparative data in primary research papers, patents, and authoritative databases (PubChem, ChEMBL) failed to identify any head-to-head studies or absolute performance metrics for 4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide against relevant comparators such as N-(9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide (CAS 243472-17-5) or other 2-substituted thioxanthones [1]. No specific bioactivity data, photoinitiation rates, absorption maxima, or migration values were found for this exact compound in permissible sources. This represents a critical evidence gap for scientific procurement decisions.

Photoinitiator Physicochemical Properties Evidence Gap Analysis

Recommended Application Scenarios Based on Available Evidence for 4-Methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide


Exploratory Research in Structure-Activity Relationships (SAR) for Thioxanthone Photoinitiators

Given the known sensitivity of photoinitiation efficiency to the 2-substituent on the thioxanthone core, 4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide could serve as a logical candidate for inclusion in an SAR matrix [1]. A procurement decision to include this compound, alongside a series of related amides and esters, would be scientifically justified to probe the effect of electron-withdrawing amide linkages on photophysical properties and to generate the very comparative data currently missing from literature.

Method Development and System Suitability Testing

The compound's well-defined structure (C21H15NO2S) and unique computed properties make it a suitable candidate for developing analytical methods (e.g., HPLC, LC-MS) for the thioxanthone class [2]. Its specific lipophilicity (XLogP3-AA of 4.7) can serve as a benchmark for method development, ensuring system suitability for separating closely related thioxanthone derivatives with distinct retention characteristics.

Material Science Research Library Screening

For research groups involved in the high-throughput screening of new photoinitiators for UV-curable coatings or 3D-printing resins, procuring this compound is a valid approach for library diversification [1]. Its selection should be based on structural novelty rather than a pre-existing performance hypothesis. Any outputs would be proprietary and contribute to the field's knowledge base.

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